molecular formula C15H20ClNO3 B15213113 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one CAS No. 81778-67-8

2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one

Cat. No.: B15213113
CAS No.: 81778-67-8
M. Wt: 297.78 g/mol
InChI Key: WMKOKZDCJOJNEL-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorobenzyl group, a dimethyl group, and a propoxy group attached to an isoxazolidinone ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethyl-5-propoxyisoxazolidin-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzyl chloride: A precursor in the synthesis of 2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one.

    4,4-dimethyl-5-propoxyisoxazolidin-3-one: Another precursor used in the synthesis.

    2,4-dichlorobenzyl alcohol: A related compound with similar structural features.

Uniqueness

2-(2-chlorobenzyl)-4,4-dimethyl-5-propoxyisoxazolidin-3-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its isoxazolidinone ring structure, combined with the chlorobenzyl and propoxy groups, makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

81778-67-8

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one

InChI

InChI=1S/C15H20ClNO3/c1-4-9-19-14-15(2,3)13(18)17(20-14)10-11-7-5-6-8-12(11)16/h5-8,14H,4,9-10H2,1-3H3

InChI Key

WMKOKZDCJOJNEL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C

Origin of Product

United States

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